N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
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Overview
Description
N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines phenyl, triazole, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromide, thiophene, and triazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- N-(2-Methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- N-(2-Ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Uniqueness
N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
557755-51-8 |
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Molecular Formula |
C19H22N4OS2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H22N4OS2/c1-4-14-9-6-8-13(3)17(14)20-16(24)12-26-19-22-21-18(23(19)5-2)15-10-7-11-25-15/h6-11H,4-5,12H2,1-3H3,(H,20,24) |
InChI Key |
KOGQUORXTRKPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C3=CC=CS3)C |
Origin of Product |
United States |
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